

"Antioxidant agent-18" in cosmetic formulations

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Compound of Interest

Compound Name: Antioxidant agent-18

Cat. No.: B15575238

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Application Notes: Antioxidant Agent-18

Introduction

Antioxidant Agent-18 is a novel, highly stable, proprietary antioxidant designed for advanced cosmetic and dermatological formulations. Structurally engineered for superior stability and bioavailability compared to traditional antioxidants like L-Ascorbic Acid, Agent-18 offers potent protection against oxidative stress-induced premature aging.[1] Oxidative stress from environmental factors such as UV radiation and pollution leads to the generation of reactive oxygen species (ROS), which can damage cellular components and accelerate skin aging.[1] [2] **Antioxidant Agent-18** is designed to neutralize these harmful free radicals, thereby protecting skin integrity and appearance.[1][2] This document provides detailed application notes, protocols for efficacy and safety evaluation, and key performance data.

Mechanism of Action

Antioxidant Agent-18 functions as a potent free radical scavenger, donating electrons to neutralize reactive oxygen species.[2][3] Its primary mechanism involves the upregulation of the skin's natural antioxidant defense systems.[4][5] Specifically, it has been shown to influence key signaling pathways involved in cellular protection and homeostasis, such as the Nrf2 and SIRT1/FOXO pathways, which promote the expression of antioxidant enzymes.[4][5][6] By mitigating ROS-induced damage, **Antioxidant Agent-18** helps to prevent the degradation of collagen and elastin, reduce inflammation, and maintain overall skin health.[4][5]

Quantitative Data Summary

The efficacy, stability, and safety of **Antioxidant Agent-18** have been evaluated through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: Antioxidant Efficacy

Assay	Parameter	Result (Agent-18)	Result (L-Ascorbic Acid)
DPPH Radical Scavenging	IC50	18.5 µg/mL	25.2 µg/mL
ORAC (Oxygen Radical Absorbance Capacity)	µmol TE/g	15,800	11,300
Cellular Antioxidant Activity (CAA)	QE (Quercetin Equivalents)	12.4 µmol QE/g	8.9 µmol QE/g

| In vivo ROS Reduction (Human Keratinocytes) | % Reduction after UV | 65% | 48% |

Table 2: Formulation Stability

Formulation Type	Condition	Parameter	Result (Agent-18 @ 1%)	Result (L-Ascorbic Acid @ 1%)
O/W Emulsion	40°C, 3 months	% Degradation	< 2%	15%
W/O Emulsion	40°C, 3 months	% Degradation	< 1%	12%
Aqueous Serum	25°C, 6 months	% Degradation	3%	25%

| O/W Emulsion | UV Exposure (8h) | % Degradation | 5% | 30% |

Table 3: Safety Profile | Assay | Cell Line | Parameter | Result (Agent-18) | | :--- | :--- | :--- | :--- | | Cytotoxicity (MTT Assay) | Human Dermal Fibroblasts | IC50 | > 500 µg/mL | | Skin

Sensitization (In silico) | Prediction | Non-sensitizer | | Phototoxicity (3T3 NRU) | PIF (Photo-Irritation Factor) | < 2 | | Margin of Safety (MoS) | In silico Assessment | > 100 |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

- Objective: To determine the free radical scavenging capacity of **Antioxidant Agent-18** in vitro.
- Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate an electron, the DPPH is reduced, and the color fades. The change in absorbance is measured spectrophotometrically.^[3]
- Procedure:
 - Prepare a 0.1 mM solution of DPPH in methanol.
 - Prepare a stock solution of **Antioxidant Agent-18** in a suitable solvent (e.g., ethanol or water).
 - Create a series of dilutions of the **Antioxidant Agent-18** stock solution.
 - In a 96-well plate, add 100 µL of each dilution to 100 µL of the DPPH solution.
 - Incubate the plate in the dark at room temperature for 30 minutes.
 - Measure the absorbance at 517 nm using a microplate reader.
 - Calculate the percentage of radical scavenging activity for each concentration.
 - The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration.

2. Stability Study in O/W Emulsion

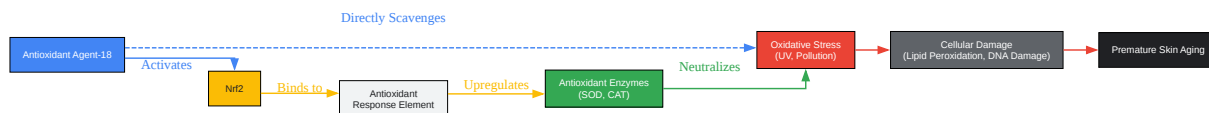
- Objective: To assess the stability of **Antioxidant Agent-18** in a standard oil-in-water cosmetic formulation under accelerated aging conditions.[\[7\]](#)
- Procedure:
 - Prepare an O/W emulsion containing 1% (w/w) of **Antioxidant Agent-18**.
 - Prepare a control emulsion with 1% (w/w) L-Ascorbic Acid and a placebo emulsion without any antioxidant.
 - Package the emulsions in airtight, opaque containers.
 - Store the samples at controlled temperatures (e.g., 25°C, 40°C) and humidity for a period of 3 months.[\[7\]](#)
 - At specified time points (e.g., 0, 1, 2, and 3 months), withdraw samples for analysis.
 - Quantify the concentration of the active antioxidant using a validated HPLC method.
 - Assess physical stability parameters such as pH, viscosity, color, and odor.[\[8\]](#)
 - Calculate the percentage of degradation over time.

3. In Vitro Cytotoxicity (MTT Assay)

- Objective: To evaluate the potential of **Antioxidant Agent-18** to cause cellular toxicity in human dermal fibroblasts.
- Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
- Procedure:
 - Culture human dermal fibroblasts in a 96-well plate until they reach 80-90% confluency.
 - Prepare various concentrations of **Antioxidant Agent-18** in the cell culture medium.

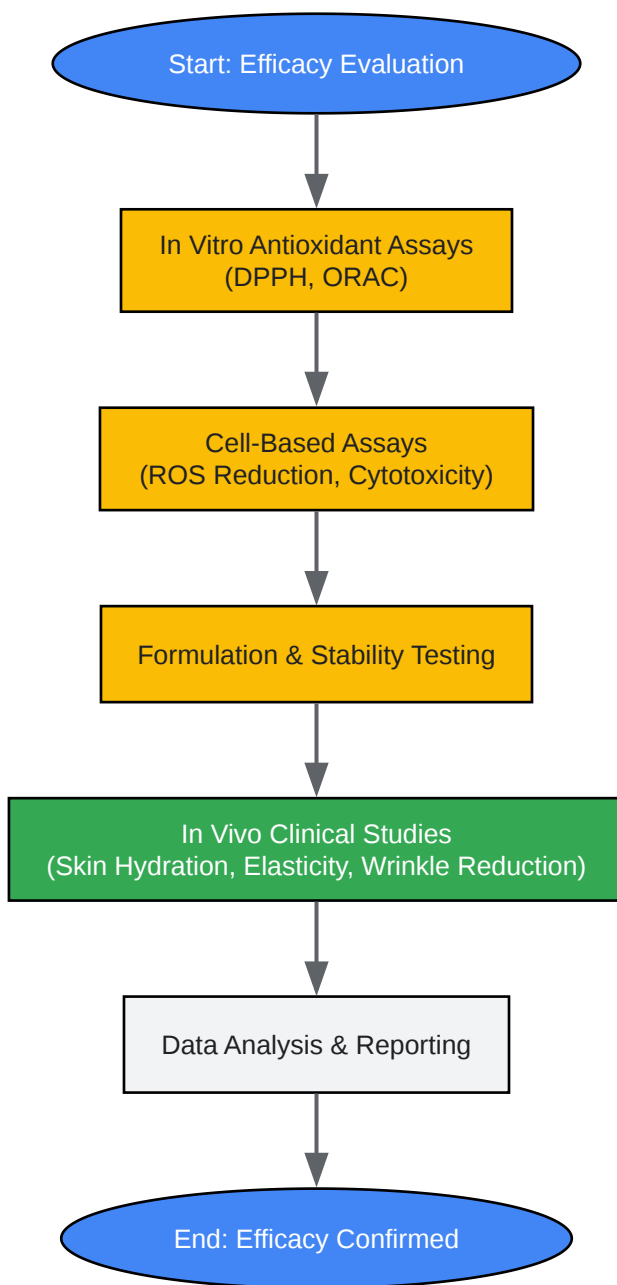
- Remove the existing medium from the cells and add the medium containing the different concentrations of **Antioxidant Agent-18**.
- Incubate the cells for 24 hours.
- After incubation, add MTT solution to each well and incubate for another 4 hours.
- Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
- Measure the absorbance at 570 nm.
- Calculate the percentage of cell viability relative to untreated control cells.
- Determine the IC₅₀ value (the concentration that causes 50% reduction in cell viability).

Visualizations



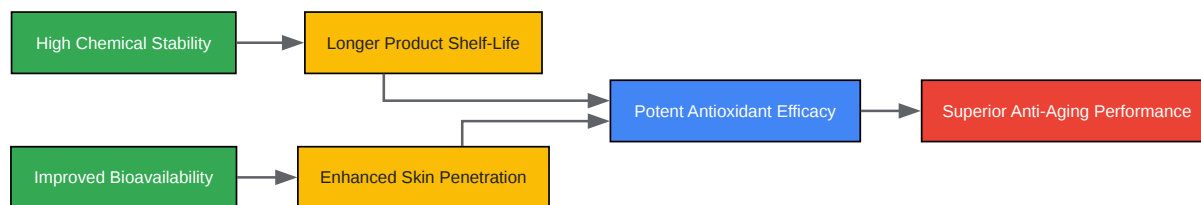
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Caption: Nrf2 activation pathway by **Antioxidant Agent-18**.



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Caption: Workflow for efficacy evaluation of **Antioxidant Agent-18**.



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Caption: Key attributes of **Antioxidant Agent-18** and their outcomes.

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